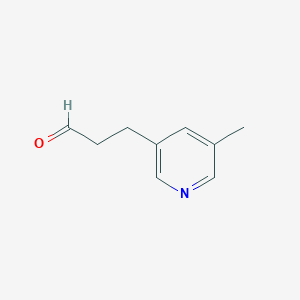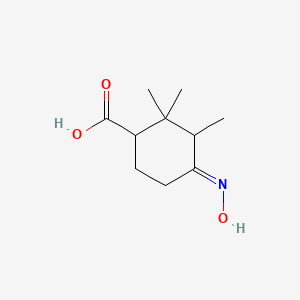
Hexadecanoic-11,11-d2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexadecanoic-11,11-d2 acid typically involves the deuteration of hexadecanoic acid. One common method is the catalytic hydrogenation of hexadecenoic acid using deuterium gas (D2) in the presence of a palladium catalyst. This process ensures the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation and crystallization techniques to obtain the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Hexadecanoic-11,11-d2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexadecanedioic acid.
Reduction: Reduction reactions can convert it into hexadecanol.
Substitution: It can undergo halogenation to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Hexadecanedioic acid.
Reduction: Hexadecanol.
Substitution: Halogenated hexadecanoic acids.
Scientific Research Applications
Hexadecanoic-11,11-d2 acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Biochemistry: Used as a tracer in metabolic studies to investigate fatty acid metabolism and lipid biosynthesis.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of hexadecanoic-11,11-d2 acid involves its incorporation into metabolic pathways where it mimics the behavior of natural hexadecanoic acid. The deuterium atoms provide a unique signature that allows researchers to track its metabolic fate using mass spectrometry. This helps in understanding the molecular targets and pathways involved in fatty acid metabolism .
Comparison with Similar Compounds
Hexadecanoic acid (Palmitic acid): The non-deuterated analog.
Hexadecanoic-9,9-d2 acid: Another deuterium-labeled variant with deuterium atoms at the 9th carbon position.
Uniqueness: Hexadecanoic-11,11-d2 acid is unique due to its specific deuterium labeling, which provides distinct advantages in metabolic studies. The position of the deuterium atoms allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in research .
Properties
Molecular Formula |
C16H32O2 |
|---|---|
Molecular Weight |
258.44 g/mol |
IUPAC Name |
11,11-dideuteriohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i6D2 |
InChI Key |
IPCSVZSSVZVIGE-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCC)CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid](/img/structure/B12315394.png)
![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)

![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)


![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)



![1-N-[3-(diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride](/img/structure/B12315450.png)
amine](/img/structure/B12315451.png)
